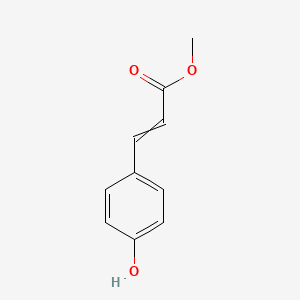

Methyl p-coumarate

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3 |

InChI Key |

NITWSHWHQAQBAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl p-Coumarate for Researchers and Drug Development Professionals

An In-depth Review of its Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols

Introduction

Methyl p-coumarate, a naturally occurring phenolic ester, has garnered significant attention within the scientific community for its diverse biological activities. As an esterified derivative of p-coumaric acid, it is found in various plant species and demonstrates a range of effects, including anti-inflammatory, melanin-inhibiting, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its chemical structure, physicochemical characteristics, and key biological functions, offering detailed experimental protocols and a visualization of its role in cellular signaling pathways.

Chemical Structure and Identification

This compound is structurally characterized by a phenylpropanoid backbone, featuring a methyl ester group attached to the carboxylic acid of p-coumaric acid. The trans or (E)-isomer is the more common and stable form.

| Identifier | Value |

| IUPAC Name | methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[4][5] |

| Synonyms | Methyl 4-hydroxycinnamate, p-Coumaric acid methyl ester, Methyl trans-p-coumarate |

| Molecular Formula | C₁₀H₁₀O₃ |

| SMILES | COC(=O)/C=C/c1ccc(O)cc1 |

| InChIKey | NITWSHWHQAQBAW-QPJJXVBHSA-N |

| CAS Number | 3943-97-3 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 137-141 °C | |

| Boiling Point | 306.6 ± 17.0 °C (Predicted) | |

| Solubility | Soluble in DMSO, Chloroform, Methanol. Practically insoluble in water. | MedChemExpress, BOC Sciences, HMDB |

| logP | 2.3 (Predicted) | PubChem |

| pKa | 9.57 (Predicted) | PubChem |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and melanin-inhibiting properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been observed to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in PMA-stimulated A549 airway epithelial cells. Furthermore, it has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα and the p65 subunit, thereby preventing the translocation of p65 to the nucleus.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Melanin Synthesis Inhibition

This compound has been identified as an inhibitor of melanin formation. Studies have shown that it can significantly suppress melanin production in B16 mouse melanoma cells. This inhibitory effect is attributed to its ability to inhibit the activity of tyrosinase, a key enzyme in the melanogenesis pathway.

Antifungal Activity

This compound has also demonstrated notable in vitro inhibitory effects against various pathogens, including the fungus Alternaria alternata.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on established research protocols.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from p-coumaric acid and methanol using an acid catalyst.

Materials:

-

p-Coumaric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assay in PMA-Stimulated A549 Cells

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on human alveolar basal epithelial cells (A549).

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

ELISA kits for IL-6, IL-8, and MCP-1

-

96-well cell culture plates

Procedure:

-

Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with PMA (e.g., 10 nM) for 18-24 hours to induce an inflammatory response. Include a vehicle control group (treated with the solvent for this compound) and a PMA-only control group.

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the levels of pro-inflammatory cytokines (IL-6, IL-8, MCP-1) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Assess cell viability using an appropriate assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

Melanin Content Assay in B16-F10 Melanoma Cells

This protocol describes how to measure the inhibitory effect of this compound on melanin production in a murine melanoma cell line.

Materials:

-

B16-F10 mouse melanoma cells

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Lysis buffer (e.g., 1N NaOH)

-

96-well plates

Procedure:

-

Plate B16-F10 cells in 96-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound for 48-72 hours. If desired, co-treat with α-MSH to enhance melanin production.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours to dissolve the melanin.

-

Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader. The absorbance is proportional to the melanin content.

-

Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay) on a parallel set of cell lysates.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for assessing the antifungal activity of this compound.

Materials:

-

Fungal strain (e.g., Alternaria alternata)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)

-

This compound

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the fungal growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well of the microplate. Include a positive control (fungus in medium without the compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature for the specific fungus for 24-72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, melanin-inhibiting, and antifungal activities. Its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, makes it a molecule of significant interest for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this versatile phenolic ester. Future studies should focus on elucidating its detailed mechanisms of action, evaluating its in vivo efficacy and safety profiles, and exploring its potential applications in dermatology, inflammatory diseases, and as an antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]

- 5. Anti-inflammatory activity of p-coumaryl alcohol-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl p-Coumarate: A Technical Guide for Researchers

CAS Number: 3943-97-3; 19367-38-5 (trans-isomer)

Synonyms: Methyl 4-hydroxycinnamate, Methyl p-hydroxycinnamate, 4-Hydroxycinnamic acid methyl ester, p-Coumaric acid methyl ester, (E)-Methyl 3-(4-hydroxyphenyl)acrylate.[1]

This technical guide provides an in-depth overview of methyl p-coumarate, a naturally occurring phenolic compound. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its mechanisms of action.

Chemical and Physical Properties

This compound is the methyl ester of p-coumaric acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 138-141 °C | |

| Solubility | Soluble in DMSO, methanol, and ethanol |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, melanin-inhibiting, and antifungal properties.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

| Assay | Cell Line | Treatment | Result | Reference |

| Cytokine Secretion (IL-6) | A549 | 100 µM this compound + PMA | Significant reduction in IL-6 secretion | |

| Cytokine Secretion (TNF-α) | RAW 264.7 | This compound + LPS | Dose-dependent inhibition of TNF-α |

Melanin Inhibition

This compound acts as an inhibitor of melanin synthesis, primarily through the inhibition of tyrosinase.

| Assay | System | IC₅₀ Value | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Variable, dependent on substrate | |

| Melanin Production | B16F10 melanoma cells | Effective inhibition at non-cytotoxic concentrations |

Antifungal Activity

The compound has demonstrated efficacy against various fungal strains.

| Fungal Strain | MIC Value | Reference |

| Candida albicans | 16 - >64 µg/mL | [2] |

| Aspergillus niger | Not specified |

Experimental Protocols

Melanin Content Assay in B16F10 Melanoma Cells

This protocol outlines the procedure to quantify the melanin content in B16F10 cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Seed the cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid).

-

-

Cell Lysis and Melanin Solubilization:

-

After incubation, wash the cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.

-

Incubate the plates at 80°C for 1 hour to solubilize the melanin.

-

-

Quantification:

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the protein concentration of the lysates using a BCA protein assay kit to normalize the melanin content to the total protein.

-

Calculate the melanin content as a percentage of the control.

-

Western Blot for NF-κB Activation in A549 Cells

This protocol describes the detection of NF-κB (p65) activation in A549 human lung carcinoma cells.

-

Cell Culture and Treatment:

-

Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the NF-κB p65 subunit overnight at 4°C. Use an antibody for total p65 and a housekeeping protein (e.g., β-actin or GAPDH) as controls.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Antifungal Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Microdilution Plate Preparation:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128 µg/mL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

-

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound mitigates inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and activation.

References

A Technical Guide to the Natural Sources of Methyl p-Coumarate in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As a derivative of p-coumaric acid, a key intermediate in the phenylpropanoid pathway, this compound is found in a variety of plant species. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and its emerging role in plant signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Natural Plant Sources of this compound

This compound has been identified in various plant species, distributed across different families. While comprehensive quantitative data remains an area of active research, existing studies have confirmed its presence in the following plants:

-

Trixis michuacana var. longifolia: The fresh flowers of this medicinal plant are a known source of this compound.[1]

-

Comptonia peregrina (Sweetfern): This shrub, native to eastern North America, contains this compound in its roots and stems.[1]

-

Melicope latifolia: The bark of this plant has been found to contain this compound.[2][3][4]

-

Morinda citrifolia (Noni): The leaves of the noni plant are another source of this compound.

-

Ziziphus jujuba (Jujube): The fruit of the jujube tree also contains this compound.

It is important to note that the concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. Further quantitative analyses are required to establish a comprehensive database of its distribution and concentration in the plant kingdom.

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. The final step in the formation of this compound is the methylation of the carboxylic acid group of p-coumaric acid. This reaction is catalyzed by specific enzymes known as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs).

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound across a wide range of plant species. Most studies have focused on its precursor, p-coumaric acid, or its ethyl ester. The table below summarizes the available data for p-coumaric acid and its ethyl ester in hemp roots as a reference, highlighting the need for more targeted quantitative studies on this compound.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Cannabis sativa L. | Root | p-Coumaric acid | 2.61 | |

| Cannabis sativa L. | Root | Ethyl p-coumarate | 6.47 |

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound from plant tissues. Optimization of solvent systems and extraction conditions may be necessary for different plant materials.

- Dried and powdered plant material

- Organic solvents (e.g., methanol, ethanol, chloroform)

- Filter paper

- Rotary evaporator

- Chromatography supplies (e.g., silica gel, columns, and eluents) for purification

Procedure:

-

Sample Preparation: Collect fresh plant material and air-dry or freeze-dry it to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered plant material in a suitable organic solvent (e.g., methanol) at room temperature for an extended period (e.g., 24-48 hours), with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel to isolate this compound. The choice of eluent will depend on the polarity of the compound and the other components in the extract.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of phenolic compounds.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid)

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude or purified plant extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Set the HPLC parameters, including the mobile phase gradient, flow rate, column temperature, and UV detection wavelength (typically around 310 nm for p-coumaric acid derivatives).

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Derivatization agent (e.g., BSTFA) for non-volatile compounds

Procedure:

-

Sample Preparation and Derivatization: A known amount of the plant extract is dried and then derivatized to increase its volatility. This is often done by silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Conditions: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

Identification: Identify this compound by comparing the mass spectrum of the corresponding peak with a reference spectrum from a database (e.g., NIST library) and by comparing its retention index with known values.

Signaling Pathways

The role of this compound as a signaling molecule in plants is an emerging area of research. While much of the focus has been on its precursor, p-coumaric acid, and other related phenolic compounds like salicylic acid and jasmonic acid, there is evidence to suggest that this compound also plays a role in plant defense responses.

In jujube fruit, for example, both p-coumaric acid and this compound have been shown to induce defense responses against the fungal pathogen Alternaria alternata. This induced resistance involves the activation of genes encoding pathogenesis-related (PR) proteins and the enhancement of the phenylpropanoid pathway, suggesting a signaling role for these compounds in triggering the plant's immune system.

Furthermore, studies on the interaction between plants and pathogens have shown that plant-derived phenolic compounds can influence bacterial virulence. For instance, p-coumaric acid has been found to repress the expression of the Type III Secretion System (T3SS) genes in the plant pathogen Dickeya dadantii, thereby potentially reducing its ability to cause disease. While this study focused on p-coumaric acid, it opens up avenues for investigating whether this compound has similar or distinct effects on pathogen gene expression.

The signaling pathways through which this compound exerts its effects are likely to be complex and may involve crosstalk with other well-established plant hormone signaling pathways, such as those for salicylic acid and jasmonic acid, which are key regulators of plant defense.

Conclusion

This compound is a plant-derived natural product with significant potential for applications in research and drug development. This guide has provided a comprehensive overview of its known natural sources, biosynthetic pathway, and emerging roles in plant signaling. While our understanding of this compound is growing, further research is needed to fully elucidate its quantitative distribution in the plant kingdom and the intricate details of its signaling functions. The experimental protocols outlined here provide a foundation for researchers to further explore and quantify this promising bioactive molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. α-Amylase and dipeptidyl peptidase-4 (DPP-4) inhibitory effects of Melicope latifolia bark extracts and identification of bioactive constituents using in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl p-Coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenylpropanoid with a range of biological activities, making it a molecule of interest for researchers in various fields, including drug development. Its biosynthesis is a multi-step enzymatic process originating from the essential amino acid L-phenylalanine. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for scientific and research applications.

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. This pathway transforms L-phenylalanine into p-coumaroyl-CoA, a key intermediate. Subsequently, p-coumaric acid, derived from p-coumaroyl-CoA, undergoes methylation to yield this compound. The key enzymes orchestrating this transformation are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), and a specific S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase, Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT).

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound can be delineated into four principal enzymatic steps:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a committed step in the phenylpropanoid pathway.[1]

-

Hydroxylation of Cinnamic Acid: The subsequent step involves the hydroxylation of trans-cinnamic acid at the para position to form p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2][3][4]

-

Activation of p-Coumaric Acid: Before methylation of the carboxyl group, p-coumaric acid is typically activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. This activation is carried out by 4-Coumarate-CoA Ligase (4CL) , an enzyme that catalyzes the ATP-dependent ligation of CoA to the carboxyl group of p-coumaric acid.[5]

-

Methylation of p-Coumaric Acid: The final step is the methylation of the carboxyl group of p-coumaric acid to form this compound. This reaction is catalyzed by a specific Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. It is important to note that while the formation of p-coumaroyl-CoA is a key intermediate for many downstream phenylpropanoids, evidence suggests that CCMT can directly methylate p-coumaric acid.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes involved in this compound biosynthesis are crucial for understanding the efficiency and regulation of the pathway. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate. The catalytic efficiency is often represented by the kcat/Km ratio. Below are tables summarizing the kinetic parameters for PAL, C4H, 4CL, and CCMT from various plant sources.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (mM) | Vmax (units) | Reference |

| Trichosporon cutaneum | L-Phenylalanine | 5.0 ± 1.1 | - | |

| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 (µmol/min/mg protein) | |

| Pyrus bretschneideri (PbPAL1) | L-Phenylalanine | 0.042 ± 0.003 | 1.23 ± 0.04 (nmol/min/µg protein) | |

| Pyrus bretschneideri (PbPAL2) | L-Phenylalanine | 0.051 ± 0.004 | 1.57 ± 0.06 (nmol/min/µg protein) | |

| Anthoceros agrestis (AaPAL1) | L-Phenylalanine | 0.23 ± 0.03 | - | |

| Anthoceros agrestis (AaPAL2) | L-Phenylalanine | 0.18 ± 0.02 | - |

Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Glycine max (GmC4H2) | trans-Cinnamic Acid | 6.438 ± 0.74 | 3.6 ± 0.15 | |

| Glycine max (GmC4H14) | trans-Cinnamic Acid | 2.74 ± 0.18 | 56.38 ± 0.73 | |

| Glycine max (GmC4H20) | trans-Cinnamic Acid | 3.83 ± 0.44 | 0.13 | |

| Helianthus tuberosus | trans-Cinnamic Acid | ~2 | - |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Populus trichocarpa x deltoides | p-Coumaric Acid | 80 | - | |

| Arabidopsis thaliana (At4CL2) | p-Coumaric Acid | 110 | - | |

| Arabidopsis thaliana (At4CL4) | p-Coumaric Acid | 110 ± 10 | 2.8 ± 0.1 | |

| Arabidopsis thaliana (At4CL4) | Ferulic Acid | 20 ± 2 | 2.3 ± 0.1 | |

| Arabidopsis thaliana (At4CL4) | Sinapic Acid | 15 ± 2 | 1.1 ± 0.1 |

Table 4: Kinetic Parameters of Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT)

| Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Ocimum basilicum (CCMT1) | p-Coumaric Acid | 69 ± 11 | 2400 ± 100 | |

| Ocimum basilicum (CCMT1) | Cinnamic Acid | 124 ± 11 | 3500 ± 100 | |

| Ocimum basilicum (CCMT2) | p-Coumaric Acid | 91 ± 11 | 4300 ± 200 | |

| Ocimum basilicum (CCMT2) | Cinnamic Acid | 163 ± 13 | 6600 ± 200 | |

| Ocimum basilicum (CCMT3) | p-Coumaric Acid | 350 ± 50 | 1200 ± 100 | |

| Ocimum basilicum (CCMT3) | Cinnamic Acid | 196 ± 22 | 2100 ± 100 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of biosynthetic pathways. The following sections provide methodologies for the key experiments cited in this guide.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5 mM ascorbic acid, and 10% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 100 mM Tris-HCl (pH 8.8).

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add the powdered tissue to ice-cold extraction buffer (e.g., 1 g tissue per 5 mL buffer).

-

Homogenize the mixture on ice.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Pre-warm the substrate solution to 37°C.

-

Initiate the reaction by adding a known volume of the enzyme extract (e.g., 100 µL) to the substrate solution (e.g., 900 µL).

-

Incubate the reaction mixture at 37°C.

-

Monitor the increase in absorbance at 290 nm for a set period (e.g., 30-60 minutes) using a spectrophotometer.

-

A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic conversion.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA290/min).

-

Use the molar extinction coefficient of trans-cinnamic acid at 290 nm (ε = 10,000 M-1cm-1) to calculate the enzyme activity in units (µmol of product formed per minute) per mg of protein.

-

Protocol 2: Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay

This assay typically involves a coupled reaction where the product, p-coumaric acid, is detected, often using radiolabeled substrate for sensitivity.

Materials:

-

Microsomal fraction from plant tissue

-

[14C]-trans-Cinnamic acid

-

NADPH

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., toluene:ethyl acetate:formic acid, 5:4:1, v/v/v)

Procedure:

-

Microsome Isolation:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Assay:

-

The reaction mixture should contain the microsomal preparation, [14C]-trans-cinnamic acid, and NADPH in the reaction buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding acid (e.g., HCl).

-

Extract the phenolic compounds with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Concentrate the organic extract and spot it onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system.

-

Visualize the radioactive spots corresponding to trans-cinnamic acid and p-coumaric acid using autoradiography or a phosphorimager.

-

Scrape the spots from the plate and quantify the radioactivity using liquid scintillation counting.

-

-

Calculation of Activity:

-

Calculate the amount of p-coumaric acid formed based on the radioactivity and the specific activity of the [14C]-trans-cinnamic acid.

-

Express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

-

Protocol 3: 4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of the p-coumaroyl-CoA thioester, which has a characteristic absorbance maximum around 333 nm.

Materials:

-

Plant protein extract

-

Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM CoA.

-

Substrate Solution: 2 mM p-coumaric acid.

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Prepare a crude protein extract from plant tissue as described in Protocol 1.

-

-

Enzyme Assay:

-

Combine the reaction buffer and the enzyme extract in a cuvette.

-

Initiate the reaction by adding the p-coumaric acid substrate solution.

-

Immediately monitor the increase in absorbance at 333 nm at room temperature.

-

-

Calculation of Activity:

-

Use the molar extinction coefficient of p-coumaroyl-CoA at 333 nm (ε ≈ 21,000 M-1cm-1) to calculate the enzyme activity.

-

Express the activity in units per mg of protein.

-

Protocol 4: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) Enzyme Activity Assay

This assay typically uses a radiolabeled methyl donor (SAM) and quantifies the radiolabeled this compound product.

Materials:

-

Plant protein extract

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrate: p-coumaric acid.

-

Methyl Donor: [14C]-S-adenosyl-L-methionine ([14C]-SAM).

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Extraction:

-

Prepare a crude protein extract from plant tissue.

-

-

Enzyme Assay:

-

The reaction mixture should contain the protein extract, p-coumaric acid, and [14C]-SAM in the reaction buffer.

-

Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding acid.

-

Extract the methylated product, this compound, with ethyl acetate.

-

-

Product Quantification:

-

Evaporate the ethyl acetate and redissolve the residue in a small volume of solvent.

-

Quantify the radioactivity of the product using liquid scintillation counting.

-

-

Calculation of Activity:

-

Calculate the amount of this compound formed based on the radioactivity and the specific activity of the [14C]-SAM.

-

Express the enzyme activity in pkat or nkat per mg of protein.

-

Protocol 5: HPLC Analysis of this compound and its Precursors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phenylpropanoids.

Materials:

-

Plant tissue

-

Extraction Solvent: 80% methanol.

-

HPLC system with a C18 column and a UV or photodiode array (PDA) detector.

-

Mobile Phase: A gradient of two solvents is typically used, for example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Standards: Authentic standards of L-phenylalanine, trans-cinnamic acid, p-coumaric acid, and this compound.

Procedure:

-

Sample Extraction:

-

Homogenize fresh or freeze-dried plant tissue in the extraction solvent.

-

Sonciate or vortex the mixture to ensure thorough extraction.

-

Centrifuge to pellet the solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Run a solvent gradient to separate the compounds. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar compounds.

-

Monitor the elution of compounds at a specific wavelength (e.g., 280 nm or 310 nm) or use a PDA detector to scan a range of wavelengths.

-

-

Quantification:

-

Identify the peaks corresponding to the target compounds by comparing their retention times and UV spectra with those of the authentic standards.

-

Generate a standard curve for each compound using known concentrations of the standards.

-

Quantify the amount of each compound in the plant extract by relating the peak area to the standard curve.

-

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of this compound, from the initial steps of the phenylpropanoid pathway to the final methylation reaction. The compilation of quantitative kinetic data and comprehensive experimental protocols offers a valuable resource for researchers actively engaged in the study of this pathway. The provided visualizations aim to further clarify the complex relationships between the metabolites, enzymes, and experimental procedures. A thorough understanding of this biosynthetic pathway is essential for metabolic engineering efforts aimed at enhancing the production of this compound and for elucidating its physiological roles in plants and its potential applications in various industries.

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl p-Coumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. As an ester derivative of p-coumaric acid, it is found in various plant species and demonstrates notable potential in therapeutic applications, including anti-inflammatory, antioxidant, and anti-melanogenic activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its mechanisms of action, including key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound, also known as methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with a hydroxyl group and a methyl acrylate group. This structure contributes to its solubility in various organic solvents and its characteristic spectral properties.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 137-141 °C | |

| Boiling Point | 306.6 ± 17.0 °C (Predicted) | |

| Solubility | Soluble in DMSO, Methanol, Chloroform. Practically insoluble in water. | |

| Maximum UV Absorption | 315 nm (in Methanol) | |

| CAS Number | 19367-38-5 |

Spectral Data

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the vinyl protons of the acrylate group, the methyl ester protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretching), the carbonyl group of the ester (C=O stretching), the carbon-carbon double bond (C=C stretching) of the vinyl group, and the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and purification of this compound, compiled from various sources to provide a comprehensive guide.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from p-coumaric acid using a classic acid-catalyzed esterification reaction.

Materials:

-

p-Coumaric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Final Evaporation: Filter off the drying agent and evaporate the solvent to yield the crude this compound.

Extraction of this compound from Natural Sources (e.g., Alpinia blepharocalyx)

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

Materials:

-

Dried and powdered plant material (e.g., rhizomes of Alpinia blepharocalyx)

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

-

Standard laboratory equipment for extraction and chromatography

Procedure:

-

Maceration: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction.

-

Filtration and Concentration: Filter the combined methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

-

Fractionation: The ethyl acetate fraction, which is likely to contain this compound, is then concentrated.

Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluting solvents (e.g., a gradient of hexane and ethyl acetate)

-

Chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar eluting solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane), is often effective.

-

Fraction Collection: Collect fractions of the eluate in a systematic manner.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

-

Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and tyrosinase inhibitory effects being of particular interest.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound intervenes in this pathway by suppressing the phosphorylation of both IκBα and the p65 subunit of NF-κB. This inhibition prevents the degradation of IκBα and blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Tyrosinase Inhibition and Anti-Melanogenic Activity

This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Melanin is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin.

Studies have shown that esters of p-coumaric acid can act as non-competitive inhibitors of tyrosinase. This mode of inhibition suggests that this compound does not bind to the active site of the enzyme where the substrate (L-tyrosine) binds, but rather to an allosteric site. This binding induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

Caption: Non-competitive inhibition of tyrosinase by this compound.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as the NF-κB pathway in inflammation and the tyrosinase pathway in melanogenesis, underscores its potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the properties and applications of this versatile molecule. The detailed protocols and pathway diagrams are intended to facilitate experimental design and a deeper understanding of its mechanisms of action. Further research into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

Methyl p-Coumarate: A Technical Guide to Solubility and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A fundamental understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for researchers in drug discovery and development to formulate effective delivery systems and conduct robust in vitro and in vivo studies. This technical guide provides an in-depth overview of the solubility of this compound, details experimental protocols for its determination, and explores its interactions with key biological signaling pathways.

I. Solubility of this compound

Quantitative Solubility Data

The most specific quantitative solubility data currently available for this compound is in dimethyl sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (561.23 mM) | Requires sonication and heating to 60°C to achieve |

It is important to note that achieving this concentration in DMSO requires energy input in the form of sonication and heat.

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in several common laboratory solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Methanol | Soluble |

Solubility of p-Coumaric Acid (for reference)

In the absence of extensive data for this compound, the solubility of its parent compound, p-coumaric acid, can provide some insight into its likely behavior in different solvent classes. One study systematically measured the solubility of p-coumaric acid in a range of pure solvents at various temperatures using a gravimetric method[1][2]. While the esterification to this compound will alter the polarity and hydrogen bonding capacity, the general trends may be informative.

Table 3: Mole Fraction Solubility of p-Coumaric Acid in Various Solvents at 298.15 K (25°C) and 313.15 K (40°C)

| Solvent | Mole Fraction (x1) at 298.15 K | Mole Fraction (x1) at 313.15 K |

| Methanol | 0.1312 | 0.2031 |

| Ethanol | 0.1037 | 0.1634 |

| 1-Propanol | 0.0891 | 0.1423 |

| 2-Propanol | 0.0823 | 0.1325 |

| 1-Butanol | 0.0764 | 0.1241 |

| 2-Methyl-1-propanol | 0.0652 | 0.1073 |

| Acetone | 0.1428 | 0.2187 |

| Methyl Acetate | 0.0689 | 0.1105 |

| Ethyl Acetate | 0.0593 | 0.0968 |

Data extracted from Ji et al., 2016.[1][2]

II. Experimental Protocols

Determination of Solubility via Isothermal Shake-Flask Method

The following protocol is a standard method for determining the equilibrium solubility of a solid compound in a solvent. This method is adapted from established procedures for similar phenolic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid, purity ≥98%)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the concentration of the diluted sample and the dilution factor.

-

III. Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular growth.

Inhibition of NF-κB and AP-1 Signaling

This compound has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors play a critical role in the expression of pro-inflammatory genes. The general mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of inhibitor of κB (IκBα), which otherwise allows NF-κB to translocate to the nucleus and initiate transcription. Similarly, it can suppress the phosphorylation of key components of the AP-1 pathway, such as c-Jun and c-Fos.

Figure 1: Inhibition of NF-κB and AP-1 pathways by this compound.

Role in Lignin Biosynthesis

In plant biochemistry, this compound and related p-coumarate esters are involved in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls. Specifically, p-coumarates can act as radical transfer agents, facilitating the polymerization of monolignols like sinapyl alcohol. This process is crucial for the formation of the lignin polymer.

Figure 2: Role of this compound in radical transfer during lignin biosynthesis.

IV. Experimental Workflow

The logical progression for handling and analyzing the solubility of this compound in a research setting is outlined below.

Figure 3: Experimental workflow for determining the solubility of this compound.

V. Conclusion

This technical guide provides a consolidated resource on the solubility and biological interactions of this compound for researchers and professionals in the fields of chemistry, pharmacology, and drug development. While there is a clear need for more extensive quantitative solubility data across a broader range of solvents, the information and protocols presented herein offer a solid foundation for initiating and conducting further research. The elucidation of its inhibitory effects on key inflammatory signaling pathways underscores its potential as a therapeutic agent, warranting continued investigation into its formulation and delivery.

References

The Multifaceted Biological Activities of Methyl p-Coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, a naturally occurring phenolic compound found in a variety of plant species, has garnered significant attention within the scientific community for its diverse range of biological activities. As a derivative of p-coumaric acid, this esterified form often exhibits enhanced bioavailability, making it a compound of interest for potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Antioxidant Activity

This compound has been investigated for its antioxidant properties, primarily its ability to scavenge free radicals and reduce oxidative stress. While specific quantitative data for this compound is still emerging, studies on related coumarin derivatives provide valuable insights into its potential efficacy.

Quantitative Data: Antioxidant Activity of Coumarin Derivatives

| Assay | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | 7-hydroxy-4-methylcoumarin | 712.85 | Ascorbic acid | 829.85 |

| Nitric Oxide Scavenging | 7-hydroxy-4-methylcoumarin | 648.63 | Ascorbic acid | 3083.18[1] |

Note: Data for 7-hydroxy-4-methylcoumarin is presented as a proxy for the antioxidant potential of coumarin derivatives.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH working solution. A blank containing only methanol and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

This assay measures the ability of a compound to inhibit the generation of nitric oxide radicals from sodium nitroprusside.

-

Reaction Mixture: A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) and various concentrations of this compound is prepared.

-

Incubation: The mixture is incubated at room temperature for 150 minutes.

-

Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.

-

Absorbance Measurement: The absorbance of the resulting chromophore is measured at 546 nm.

-

Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.[1]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Cell Line | Stimulant | Mediator | Concentration of this compound (µM) | % Inhibition (approx.) |

| A549 | PMA | IL-6 | 50 | ~50% |

| A549 | PMA | IL-8 | 50 | ~40% |

| A549 | PMA | MCP-1 | 50 | ~45% |

| A549 | PMA | ICAM-1 | 50 | ~35% |

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.

References

Potential Therapeutic Applications of Methyl p-Coumarate: A Technical Guide

Introduction: Methyl p-coumarate, a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. As an esterified derivative of p-coumaric acid, it exhibits a range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the current research on the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. Its primary mechanism involves the suppression of key inflammatory mediators and signaling pathways.

In Vitro Studies

In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell lines. For instance, in phorbol 12-myristate 13-acetate (PMA)-stimulated A549 human airway epithelial cells, this compound suppressed the secretion of IL-6, IL-8, MCP-1, and ICAM-1.[1][2] Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it inhibited the production of TNF-α, IL-1β, IL-6, and MCP-1.[1][3]

The anti-inflammatory action of this compound is largely attributed to its ability to modulate the NF-κB and AP-1 signaling pathways.[1] It has been observed to inhibit the phosphorylation of IκBα and p65, key components of the NF-κB pathway, as well as the phosphorylation of c-Jun and c-Fos, components of the AP-1 pathway, thereby preventing their nuclear translocation and subsequent activation of inflammatory gene expression.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Measured Parameters | Results | Reference |

| A549 | PMA (10 nM) | 5, 10, 25, 50, 100 µM | IL-6, IL-8, MCP-1, ICAM-1 secretion | Dose-dependent suppression of all measured parameters. | |

| RAW264.7 | LPS | Not specified | TNF-α, IL-1β, IL-6, MCP-1 secretion | Inhibitory effect on all measured cytokines. | |

| A549 | PMA (10 nM) | 0-100 µM | NF-κB (p-NF-κB, p-IκB) and AP-1 (p-c-Fos, p-c-Jun) activation | Inhibition of NF-κB and AP-1 activation. |

In Vivo Studies

The anti-inflammatory potential of this compound has been validated in animal models of inflammatory diseases. In an ovalbumin (OVA)-induced mouse model of allergic asthma, oral administration of this compound (5 mg/kg) effectively inhibited the increase of eosinophils, Th2 cytokines (IL-4, IL-5, IL-13), and MCP-1 in bronchoalveolar lavage fluid (BALF). It also reduced serum IgE levels, immune cell influx, mucus secretion, and the expression of iNOS and COX-2 in the lungs. These effects were associated with the inactivation of NF-κB in the lung tissue.

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| Mice | Allergic Asthma (OVA-induced) | 5 mg/kg (p.o.) | Reduced eosinophils, Th2 cytokines, MCP-1 in BALF; Reduced serum IgE; Reduced immune cell influx and mucus secretion; Decreased iNOS/COX-2 expression; Inactivated NF-κB. |

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and AP-1 signaling pathways.

Figure 1: Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound and its derivatives have shown promise as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

In Vitro Studies

Studies have demonstrated that this compound can inhibit the proliferation of melanoma cells. It exhibited cytotoxicity against B16-F10 murine melanoma cells with an IC50 of 130 µM. The enone moiety in its structure is considered crucial for its cytotoxic activity. Furthermore, derivatives of p-coumaric acid have been synthesized and shown to have potent in vitro antitumor effects, including against triple-negative breast cancer cell lines (MDA-MB-231) and the ability to bypass multidrug resistance.

Esterification of p-coumaric acid, creating compounds like ethyl p-coumarate and n-butyl p-coumarate, has been shown to improve cytotoxicity against B16-F10 melanoma cells compared to the parent compound. These esters were more efficient at inducing tumor cell death and controlling cell proliferation at lower doses.

Table 3: In Vitro Anticancer Effects of this compound and Derivatives

| Compound | Cell Line | IC50 | Key Findings | Reference |

| This compound | B16-F10 (murine melanoma) | 130 µM | Cytotoxic activity. | |

| Dearomatized p-coumaric acid derivatives | MDA-MB-231, MCF-7 (breast cancer) | Not specified | Potent antitumor activity, bypassed multidrug resistance. | |

| Ethyl p-coumarate, n-butyl p-coumarate | B16-F10 (murine melanoma) | Not specified | More efficient at inducing cell death and controlling proliferation than p-coumaric acid. |

In Vivo Studies

In a metastatic melanoma model, n-butyl p-coumarate, a derivative of p-coumaric acid, significantly decreased the lung tumor load in mice inoculated with B16-F10 melanoma cells. This effect was associated with the stimulation of NK and CD8 T cell activation.

Figure 2: In vivo anticancer experimental workflow.

Anti-melanogenic Activity

This compound has been investigated for its effects on melanin synthesis, suggesting its potential use as a hypopigmenting agent.

In B16 mouse melanoma cells, this compound was found to inhibit melanin formation. Interestingly, while p-coumaric acid is a more potent inhibitor of human tyrosinase in vitro (IC50 of 3 µM for p-coumaric acid vs. 30 µM for this compound), this compound was more effective at inhibiting cellular melanin synthesis in human epidermal melanocytes. This difference is likely due to the higher permeability of the more hydrophobic methyl ester across cell membranes.

Table 4: Anti-melanogenic Effects of this compound

| System | Compound | IC50 (Tyrosinase Inhibition) | Cellular Melanin Synthesis | Key Findings | Reference |

| In vitro (human tyrosinase) | p-Coumaric acid | 3 µM | Less effective | Stronger enzyme inhibitor. | |

| In vitro (human tyrosinase) | This compound | 30 µM | More effective | More effective in a cellular context. | |

| B16 mouse melanoma cells | This compound | Not applicable | Inhibited | Suppressed melanin formation. |

Other Potential Therapeutic Applications

Neuroprotective Effects

While most research has focused on p-coumaric acid, the neuroprotective potential of its derivatives like this compound is an emerging area of interest. P-coumaric acid has demonstrated neuroprotective effects in various models of neurodegeneration and cerebral ischemia by reducing oxidative stress and neuronal death. Given the enhanced bioavailability often seen with esterified forms, this compound warrants further investigation in this area.

Antifungal and Antibacterial Activity

This compound has been reported to have antibacterial properties and a strong in vitro inhibitory effect on the fungus Alternaria alternata and other pathogens.

Trypanocidal Activity

Derivatives of p-coumaric acid have been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. While this compound itself showed low potency, other ester derivatives demonstrated improved trypanocidal activity.

Experimental Protocols

In Vitro Anti-inflammatory Assay (A549 cells)

-

Cell Culture: A549 human airway epithelial cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with 10 nM of phorbol 12-myristate 13-acetate (PMA) for 18 hours to induce an inflammatory response.

-

Analysis: The levels of secreted cytokines and chemokines (IL-6, IL-8, MCP-1, ICAM-1) in the cell culture supernatant are measured using commercially available ELISA kits. Cell viability can be assessed using an MTT or similar assay.

In Vivo Allergic Asthma Model

-

Animals: BALB/c mice are typically used.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).

-

Challenge: Mice are subsequently challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21-23).

-

Treatment: this compound (e.g., 5 mg/kg) is administered orally (p.o.) daily during the challenge period.

-

Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13, MCP-1) by ELISA. Serum is collected to measure IgE levels. Lungs can be harvested for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus) and protein expression analysis (e.g., Western blot for iNOS, COX-2, NF-κB).

Conclusion

This compound is a promising natural compound with a wide range of therapeutic applications. Its well-documented anti-inflammatory effects, mediated through the NF-κB and AP-1 pathways, make it a strong candidate for the development of treatments for inflammatory conditions such as asthma. Furthermore, its emerging anti-cancer and anti-melanogenic properties, coupled with a favorable safety profile, highlight its potential in oncology and dermatology. The enhanced cellular activity of this compound compared to its parent compound, p-coumaric acid, underscores the importance of esterification in improving the bioavailability and efficacy of phenolic compounds. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health.

References

A Comprehensive Review of Methyl p-Coumarate: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its synthesis, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, also known as methyl (E)-3-(4-hydroxyphenyl)acrylate, is the methyl ester of p-coumaric acid.[1] Its chemical structure and basic properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [2] |

| Appearance | Crystalline Solid |

| CAS Number | 3943-97-3 |